molecular formula C10H11ClO B13137204 3-(4-Chlorophenyl)tetrahydrofuran

3-(4-Chlorophenyl)tetrahydrofuran

Cat. No.: B13137204
M. Wt: 182.64 g/mol
InChI Key: BQHONJYOCIZPEP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)tetrahydrofuran is a heterocyclic compound featuring a tetrahydrofuran (THF) ring substituted at the 3-position with a 4-chlorophenyl group. The THF core is a five-membered oxygen-containing saturated ring, and the 4-chlorophenyl substituent introduces aromaticity and electron-withdrawing characteristics due to the chlorine atom.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

3-(4-chlorophenyl)oxolane

InChI

InChI=1S/C10H11ClO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9H,5-7H2

InChI Key

BQHONJYOCIZPEP-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Reduction of 3-(4-Chlorophenyl)propanoic Acid to Alcohol Intermediates

A common precursor for tetrahydrofuran synthesis is 3-(4-chlorophenyl)propan-1-ol, which can be prepared by reducing 3-(4-chlorophenyl)propanoic acid using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) under inert atmosphere at 0°C to room temperature. The reaction mixture is then treated with a saturated solution of potassium sodium tartrate to quench excess hydride and facilitate work-up, yielding the alcohol in high purity and yield (~97%) as a colorless oil.

Step Reagents/Conditions Outcome
1 3-(4-chlorophenyl)propanoic acid + LiAlH₄ in THF, 0–20°C, inert atmosphere Reduction to 3-(4-chlorophenyl)propan-1-ol
2 Quench with potassium sodium tartrate, filtration, concentration Pure alcohol product, 97% yield

Cyclization via Epoxide or β-Hydroxy Intermediates

Stereoselective synthesis of tetrahydrofurans, including 3-(4-chlorophenyl)tetrahydrofuran, frequently involves cyclization of β-hydroxy compounds or epoxides. Literature reports describe the use of β-hydroxy crotylsilanes or related intermediates that undergo cyclopropanation followed by acid-catalyzed ring closure to yield tetrahydrofuran rings with high diastereoselectivity. For example, treatment of epoxides with para-toluenesulfonic acid (p-TsOH) or m-chloroperbenzoic acid (m-CPBA) can afford tetrahydrofuran derivatives in good yield and stereochemical purity.

Reaction Type Key Reagents/Conditions Stereochemical Outcome Yield
Cyclopropanation + Acid-catalyzed ring closure Crotyl silane, p-TsOH >30:1 diastereomeric ratio High (e.g., 81%)
Epoxidation + Cyclization m-CPBA, acid catalyst Moderate diastereomeric ratio (6:1) 81%

Alternative Reduction and Cyclization Using Sodium Borohydride and Iodine

An alternative preparation involves the reduction of 4-chlorophenylacetic acid derivatives using sodium borohydride (NaBH₄) in THF at 0°C under nitrogen, followed by the addition of iodine solution to induce cyclization. This method yields 4-chlorophenylethanol derivatives with high purity (~95%). The process involves careful temperature control and sequential addition of reagents to optimize yield and minimize side reactions.

Step Reagents/Conditions Outcome
1 NaBH₄ in anhydrous THF at 0°C, add 4-chlorophenylacetic acid Reduction to alcohol intermediate
2 Add iodine solution dropwise, maintain <10°C, stir 1 h Cyclization to tetrahydrofuran ring possible
3 Work-up with methanol, KOH solution, extraction Purified alcohol or cyclic product

Mesylation and Intramolecular Cyclization

Following the formation of 3-(4-chlorophenyl)propan-1-ol, the hydroxyl group can be converted into a good leaving group such as a mesylate using methanesulfonyl chloride and triethylamine in dichloromethane at 0°C to room temperature. Subsequent intramolecular nucleophilic substitution can promote ring closure to form the tetrahydrofuran ring.

Step Reagents/Conditions Outcome
1 Methanesulfonyl chloride, triethylamine, DCM, 0°C to rt Formation of mesylate intermediate
2 Intramolecular nucleophilic substitution Cyclization to 3-(4-chlorophenyl)tetrahydrofuran
  • The reduction of 3-(4-chlorophenyl)propanoic acid using LiAlH₄ remains a robust and high-yielding route to the corresponding alcohol, which serves as a key intermediate for further transformations.
  • Stereoselective cyclization methods involving epoxides or β-hydroxy intermediates provide control over the tetrahydrofuran ring stereochemistry, which is crucial for applications requiring specific isomers.
  • Sodium borohydride and iodine-mediated reductions offer an alternative milder pathway with good yields and operational simplicity, suitable for scale-up under nitrogen atmosphere.
  • Mesylation followed by intramolecular cyclization is an effective strategy to convert linear alcohol intermediates into the cyclic tetrahydrofuran structure, often used in synthetic organic chemistry for heterocycle formation.
Method Starting Material Key Reagents/Conditions Yield (%) Notes
LiAlH₄ Reduction 3-(4-chlorophenyl)propanoic acid LiAlH₄ in THF, 0–20°C, inert atmosphere ~97 High yield, classical reduction
Epoxide Cyclization β-Hydroxy crotylsilanes or epoxides p-TsOH or m-CPBA, acid catalysis 81 Stereoselective, moderate to high yield
NaBH₄/Iodine Reduction 4-Chlorophenylacetic acid NaBH₄ in THF, iodine addition, 0–10°C 95 Mild conditions, good purity
Mesylation + Intramolecular Cyclization 3-(4-chlorophenyl)propan-1-ol Methanesulfonyl chloride, triethylamine, DCM Not specified Enables ring closure to tetrahydrofuran

The preparation of 3-(4-chlorophenyl)tetrahydrofuran involves well-established synthetic routes centered on the reduction of chlorophenylpropanoic acid derivatives to alcohol intermediates, followed by cyclization strategies that include epoxide ring opening or mesylate-mediated intramolecular substitution. The choice of method depends on desired stereochemical outcomes, scale, and operational considerations. The literature and patent sources confirm that lithium aluminium hydride and sodium borohydride reductions, combined with acid-catalyzed cyclizations, are the most reliable and widely used approaches for synthesizing this compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)tetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium tert-butoxide, and various nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted tetrahydrofuran derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-Chlorophenyl)tetrahydrofuran with structurally analogous compounds, focusing on synthesis, physicochemical properties, and bioactivity.

Substituted Tetrahydrofuran Derivatives

2.1.1. 3-Chloro-tetrahydrofuran
  • Structure : Chlorine atom directly substituted at the THF 3-position.
  • Molecular Weight : 106.55 g/mol (C₄H₇ClO) .
  • Key Properties: Volatility and polarity suitable for gas chromatography (GC) analysis, with Kovats retention indices reported on non-polar columns . Lacks aromaticity, leading to distinct electronic properties compared to 3-(4-Chlorophenyl)tetrahydrofuran.
2.1.2. Tetrahydrofuran-3-carboxylic Acid
  • Structure : Carboxylic acid group at the THF 3-position.
  • Molecular Weight : 116.12 g/mol (C₅H₈O₃) .
  • Key Properties :
    • Higher solubility in polar solvents due to the carboxylic acid group.
    • Used in synthetic applications, such as intermediates for pharmaceuticals or polymers .
2.1.3. 3-Hydroxytetrahydrofuran
  • Structure : Hydroxyl group at the THF 3-position.
  • Molecular Weight : 88.11 g/mol (C₄H₈O₂) .
  • Key Properties :
    • Reactive hydroxyl group enables hydrogen bonding, enhancing solubility in aqueous media.
    • Susceptible to oxidation, unlike the more stable 4-chlorophenyl-substituted derivative .

Chalcone Derivatives with 4-Chlorophenyl Groups

2.2.1. (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
  • Structure : Chalcone backbone with 4-chlorophenyl and 2-hydroxyphenyl groups.
  • Molecular Weight : ~300 g/mol (exact varies by substituents).
  • Key Properties: Exhibits strong anti-cancer activity, particularly against HCT-116 and SF539 cell lines . Studied via DFT calculations at B3LYP/6-311G(d,p), revealing a dipole moment of 2.57 Debye and distinct HOMO-LUMO gaps influencing reactivity . The conjugated enone system enables fluorescence properties, useful in imaging applications .
2.2.2. (E)-5-(3-(4-Chlorophenyl)acryloyl)-2-methoxybenzenesulfonamide
  • Structure : Sulfonamide-chalcone hybrid with a 4-chlorophenyl group.
  • Key Bioactivity: Potent anti-cancer agent, with IC₅₀ values in the nanomolar range against colorectal and CNS cancer cell lines .

Tetrahydrofuran-Containing Pharmaceuticals

2.3.1. Tetrahydrofuran Fentanyl 3-Tetrahydrofurancarboxamide
  • Structure : THF ring fused to a fentanyl-like carboxamide.
  • Molecular Weight : 415.0 g/mol (C₂₄H₃₀N₂O₂·HCl) .
  • Key Properties: Classified as a Schedule I opioid in the U.S., highlighting the pharmacological relevance of THF derivatives .

Data Tables

Table 1. Physicochemical Comparison of Tetrahydrofuran Derivatives

Compound Substituent Molecular Weight (g/mol) Key Properties/Applications References
3-(4-Chlorophenyl)tetrahydrofuran 4-Chlorophenyl ~168.62 (estimated) Aromatic, potential bioactivity N/A
3-Chloro-tetrahydrofuran Cl 106.55 Volatile, GC applications
Tetrahydrofuran-3-carboxylic acid COOH 116.12 Polar, synthetic intermediate
3-Hydroxytetrahydrofuran OH 88.11 Hydrophilic, reactive

Table 2. Bioactivity of 4-Chlorophenyl-Containing Compounds

Compound Structure Type Key Bioactivity Cell Line/Cancer Type References
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)chalcone Chalcone Anti-cancer (apoptosis induction) Broad spectrum
Tetrahydrofuran Fentanyl 3-THF Opioid derivative Analgesic (μ-opioid receptor agonist) N/A

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